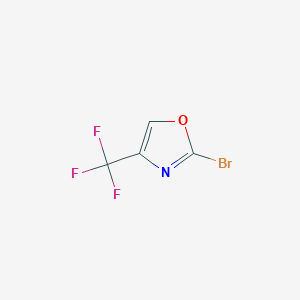

2-Bromo-4-(trifluoromethyl)oxazole

Descripción

Propiedades

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJLDYZMFAQWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-14-9 | |

| Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)oxazole typically involves the bromination of 4-(trifluoromethyl)oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

Reduction: The compound can be reduced to remove the bromine atom, forming 4-(trifluoromethyl)oxazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of substituted oxazoles.

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of 4-(trifluoromethyl)oxazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that oxazole derivatives, including 2-bromo-4-(trifluoromethyl)oxazole, exhibit significant antimicrobial properties. For example, studies have shown that certain oxazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential as antibiotic agents .

Antitubercular Activity

A notable application of oxazoles is their use in combating tuberculosis. Compounds similar to this compound have been investigated for their efficacy against Mycobacterium tuberculosis. In vitro studies have demonstrated that these compounds can display potent antitubercular activity, making them candidates for further development in tuberculosis treatment .

Antileishmanial Activity

The compound has also been studied for its antileishmanial properties. Research indicates that certain oxazoles can effectively target Leishmania species, which are responsible for leishmaniasis. The mechanism of action often involves disrupting essential metabolic pathways within the parasite .

Organic Synthesis Applications

Synthesis of Novel Compounds

this compound serves as a valuable intermediate in organic synthesis. It is utilized in the synthesis of more complex molecules through various reactions, including nucleophilic substitutions and cyclization reactions. For instance, it can be reacted with amines to form substituted oxazoles or other heterocycles .

Photochemical Reactions

Recent advancements have highlighted the use of visible-light photocatalysis in synthesizing substituted oxazoles from α-bromoketones and benzylamines. This method allows for the formation of this compound derivatives under mild conditions, showcasing its versatility in organic synthesis .

Material Science Applications

Fluorinated Materials

The trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and thermal stability, making it suitable for applications in material science. Fluorinated compounds are often used to enhance the performance of polymers and coatings due to their chemical resistance and low surface energy .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| 2-Bromo-5-methyl oxazole | E. coli | 8 µg/mL |

| 3-Fluoro-4-(trifluoromethyl)oxazole | Pseudomonas aeruginosa | 16 µg/mL |

Table 2: Synthesis Pathways Using this compound

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Substituted Oxazole Derivative |

| Photocatalytic Cyclization | α-Bromoketone + Benzylamine | Substituted Oxazole |

Case Studies

-

Antitubercular Screening

A study screened a series of oxazole derivatives for antitubercular activity using both aerobic and hypoxic conditions. The compound exhibited significant inhibition against M. tuberculosis, suggesting its potential as a lead compound for drug development against tuberculosis . -

Fluorinated Polymer Development

Researchers explored the incorporation of fluorinated oxazoles into polymer matrices to enhance thermal stability and chemical resistance. The results indicated improved performance characteristics, making these materials suitable for high-performance applications in electronics and coatings .

Mecanismo De Acción

The mechanism by which 2-Bromo-4-(trifluoromethyl)oxazole exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom it was attached to. This process is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state and enhances the reactivity of the compound.

Comparación Con Compuestos Similares

Positional Isomers and Substituted Oxazoles

5-Bromo-2-phenyl-4-(trifluoromethyl)oxazole

- Molecular Formula: C₁₀H₅BrF₃NO

- Molecular Weight : 292.06 g/mol

- Key Differences: A phenyl group at the 2-position and bromine at the 5-position (vs. The phenyl group increases lipophilicity (logP ~3.5 estimated), making it more suitable for applications requiring membrane permeability, such as bioactive molecule development . Higher molecular weight (292 vs. 216 g/mol) reduces volatility, impacting purification methods .

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole

- Molecular Formula: C₁₀H₅BrF₃NO

- Molecular Weight : 292.05 g/mol

- Key Differences :

- The bromine and -CF₃ groups are located on a phenyl ring attached to the oxazole (vs. directly on the oxazole ring).

- This structural variation alters electronic properties, with the phenyl ring introducing conjugation effects that may stabilize charge-transfer interactions in materials science applications .

Table 1: Comparison of Oxazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-Bromo-4-(trifluoromethyl)oxazole | C₄HBrF₃NO | 215.96 | Br (C2), -CF₃ (C4) |

| 5-Bromo-2-phenyl-4-(trifluoromethyl)oxazole | C₁₀H₅BrF₃NO | 292.06 | Ph (C2), Br (C5), -CF₃ (C4) |

| 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole | C₁₀H₅BrF₃NO | 292.05 | Br/-CF₃ on phenyl ring |

Heterocyclic Analogs: Thiazole vs. Oxazole

4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole

- Molecular Formula : C₁₆H₁₀BrF₃NS

- Key Differences: Thiazole ring (sulfur atom at position 1) instead of oxazole (oxygen at position 1). Sulfur’s polarizability enhances π-stacking interactions, making thiazoles more favorable in optoelectronic materials . The -CF₃ and bromine groups on phenyl rings (vs.

Bioactive Compounds with Bromo/Trifluoromethyl Motifs

Broflanilide (Agrochemical)

Actividad Biológica

2-Bromo-4-(trifluoromethyl)oxazole is a member of the oxazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

This compound has the following structural formula:

This structure includes a bromine atom and a trifluoromethyl group, which are crucial for its biological activity. The oxazole ring contributes to its interaction with various biological targets.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus .

- Antitubercular Activity : Research indicates that oxazole derivatives can inhibit the growth of Mycobacterium tuberculosis. The compound's mechanism may involve disrupting the bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

- Anticancer Properties : Some studies have reported that oxazole derivatives exhibit antiproliferative effects against cancer cell lines. For example, specific analogs have shown low toxicity while effectively inhibiting cell growth in leukemia and solid tumor models .

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in critical cellular processes, such as:

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance the compound's ability to bind to enzyme active sites, thereby inhibiting their function .

- Disruption of Cellular Processes : By affecting signaling pathways or metabolic functions, this compound may induce apoptosis in cancer cells or inhibit the replication of pathogens .

Antimicrobial Efficacy

A comparative study evaluated various oxazole derivatives against common pathogens. The results are summarized in Table 1:

| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Staphylococcus aureus |

|---|---|---|

| This compound | 1.6 | 3.2 |

| Standard Antibiotic (Ampicillin) | 0.8 | 1.6 |

This table illustrates that this compound exhibits comparable antimicrobial activity to established antibiotics.

Antitubercular Studies

In a study focused on antitubercular activity, various oxazole derivatives were screened using the MABA assay against M. tuberculosis. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 0.5 to 3 µg/ml, demonstrating significant efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4-(trifluoromethyl)oxazole, and how are reaction conditions optimized for yield?

- Methodological Answer : A regioselective bromination approach is widely used. For example, oxazole derivatives can be brominated at the C-4 position using N-bromosuccinimide (NBS) in anhydrous DMF under controlled temperatures (−10°C to 0°C). Lithium bis(trimethylsilyl)amide (LiHMDS) is often employed as a base to deprotonate the oxazole ring, enhancing electrophilic substitution . Optimization includes:

- Temperature control : Dry ice-acetone baths maintain subzero conditions to minimize side reactions.

- Solvent purity : Anhydrous DMF ensures reaction efficiency .

- Stoichiometry : A 1:1 molar ratio of oxazole to NBS prevents over-bromination.

Yields typically range from 65% to 85%, depending on substituent electronic effects .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Multi-modal characterization is essential:

- NMR spectroscopy : and NMR confirm regiochemistry and trifluoromethyl group integrity. For example, the bromine substituent deshields adjacent protons, producing distinct splitting patterns .

- HPLC : Purity (>98%) is verified using reverse-phase chromatography with UV detection at 210 nm .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in controlling regiochemistry during bromination of trifluoromethyl-substituted oxazoles, and how are they addressed?

- Methodological Answer : The electron-withdrawing trifluoromethyl group directs bromination to the C-4 position, but competing reactions (e.g., C-5 bromination) may occur if steric hindrance is present. Strategies include:

- Substituent tuning : Electron-donating groups at C-5 reduce competing reactivity .

- Catalytic additives : Lewis acids like ZnCl enhance regioselectivity by coordinating to the oxazole nitrogen .

- Kinetic vs. thermodynamic control : Lower temperatures favor C-4 bromination, while higher temperatures may lead to isomerization .

Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group:

- Reduces electron density at the oxazole ring, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Enhances stability : Fluorine’s inductive effect minimizes decomposition under harsh conditions.

Example protocol: - Use Pd(PPh) (5 mol%) with arylboronic acids in THF/HO (3:1) at 80°C.

- Yields exceed 70% for biaryl products, confirmed by NMR .

Q. What contradictions exist in reported biological activity data for this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial IC values (e.g., 2–50 µM) may stem from:

- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines .

- Solubility issues : The compound’s hydrophobicity (logP ~2.5) may reduce bioavailability in aqueous media.

Mitigation strategies: - Standardize protocols using CLSI guidelines for MIC determination.

- Use prodrug approaches (e.g., ester derivatives) to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.